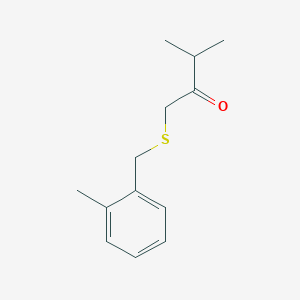![molecular formula C18H22N2S B15328068 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable piperazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of phosphine ligands and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can achieve high yields and purity by optimizing parameters such as temperature, solvent ratio, and residence time .
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .
Applications De Recherche Scientifique
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This modulation can influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern.
1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine: Similar structure but different substitution pattern
Uniqueness
1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H22N2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20/h3-7,12-13,19H,8-11H2,1-2H3 |
Clé InChI |
PNAPAUAXICLVHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)





![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)


![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)


![3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
